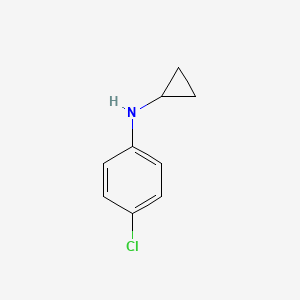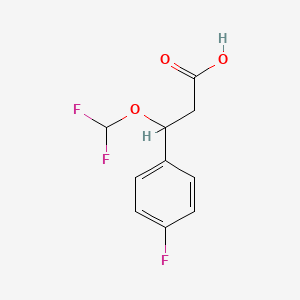![molecular formula C8H5F3N2O2S2 B12956333 Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential pharmacological activities. The compound consists of a thiazole ring fused to a pyridine ring, with a methylsulfonyl group at the 2-position and a trifluoromethyl group at the 6-position. These substituents contribute to the compound’s chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with the formation of the thiazole ring from thiazolidine derivatives, followed by annulation with pyridine derivatives . The reaction conditions often involve the use of strong acids or bases to facilitate ring closure and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Applications De Recherche Scientifique
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)- has a broad range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials science, where its reactivity and stability are advantageous.
Mécanisme D'action
The mechanism of action of thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the methylsulfonyl and trifluoromethyl groups, resulting in different chemical and biological properties.
Thiazolo[5,4-c]pyridine: A structural isomer with the thiazole and pyridine rings fused in a different orientation, leading to distinct reactivity and applications.
Uniqueness
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)- is unique due to the presence of both the methylsulfonyl and trifluoromethyl groups, which confer enhanced reactivity, binding affinity, and metabolic stability. These features make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H5F3N2O2S2 |
|---|---|
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-methylsulfonyl-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O2S2/c1-17(14,15)7-13-6-5(16-7)2-4(3-12-6)8(9,10)11/h2-3H,1H3 |
Clé InChI |
STXYTNSELXYRKS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



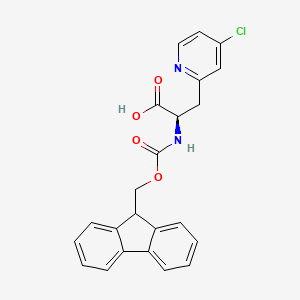

![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)
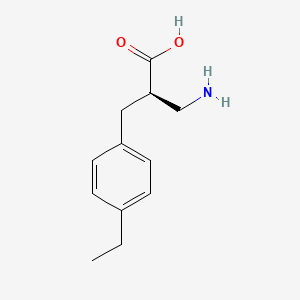
![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
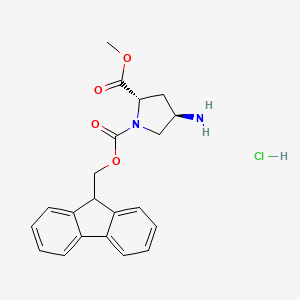
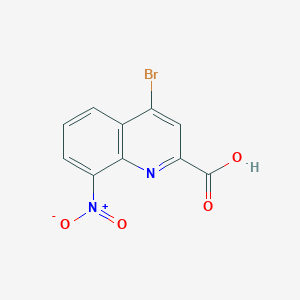
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
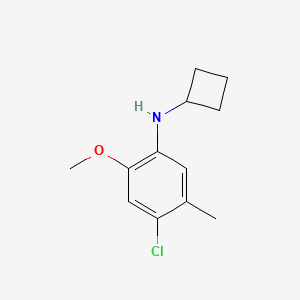
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)
